molecular formula C16H20N4O6 B14443680 Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate CAS No. 79593-42-3

Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate

Cat. No.: B14443680
CAS No.: 79593-42-3
M. Wt: 364.35 g/mol
InChI Key: GQNUGIGBEFIRSU-XGIPIQMNSA-N
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Description

Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of the pyrimidine ring. The process may include the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The amino, ethoxycarbonyl, and carbamoyl groups are introduced through various chemical reactions, such as nucleophilic substitution and esterification.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate: Shares structural similarities with other pyrimidine derivatives.

    2-Amino-4-carbamoyl-6-methylpyrimidine: A simpler analog with fewer functional groups.

    Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-5-carboxylate: Lacks the methyl group on the pyrimidine ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

79593-42-3

Molecular Formula

C16H20N4O6

Molecular Weight

364.35 g/mol

IUPAC Name

ethyl 4-carbamoyl-2-[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enimidoyl]-6-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H20N4O6/c1-5-25-15(23)9-7(3)19-14(20-12(9)13(18)22)11(17)10(8(4)21)16(24)26-6-2/h17,21H,5-6H2,1-4H3,(H2,18,22)/b10-8-,17-11?

InChI Key

GQNUGIGBEFIRSU-XGIPIQMNSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(N=C1C(=O)N)C(=N)/C(=C(\C)/O)/C(=O)OCC)C

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C(=O)N)C(=N)C(=C(C)O)C(=O)OCC)C

Origin of Product

United States

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